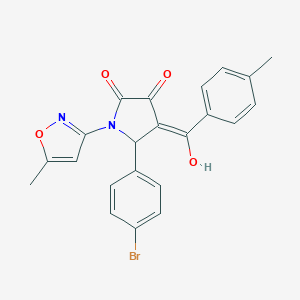![molecular formula C24H29N3O4 B265518 (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265518.png)
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate, also known as MitoQ, is a mitochondria-targeted antioxidant that has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is a mitochondria-targeted antioxidant that accumulates in the inner mitochondrial membrane where it scavenges reactive oxygen species (ROS) and prevents oxidative damage to mitochondrial components such as lipids, proteins, and DNA. It also enhances mitochondrial function by improving electron transport chain activity and ATP production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, improving mitochondrial function, reducing inflammation, and enhancing cellular energy metabolism. It has also been shown to improve insulin sensitivity, reduce blood pressure, and protect against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in lab experiments is its high specificity for mitochondria, which allows for targeted delivery of the antioxidant to the organelle. However, one limitation is its relatively high cost compared to other antioxidants.
Orientations Futures
There are several future directions for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate research, including investigating its potential therapeutic applications in other diseases such as liver disease, kidney disease, and respiratory diseases. Additionally, further studies are needed to optimize the dosage and delivery methods of this compound for maximum efficacy. Finally, the development of new mitochondria-targeted antioxidants with improved pharmacokinetic properties and efficacy is an important area of future research.
Conclusion:
In conclusion, this compound is a mitochondria-targeted antioxidant that has shown promising therapeutic potential in various diseases. Its mechanism of action involves scavenging ROS and improving mitochondrial function. Despite its advantages in targeted delivery to mitochondria, its high cost remains a limitation. Future research should focus on investigating its potential therapeutic applications in other diseases and optimizing its dosage and delivery methods.
Méthodes De Synthèse
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be synthesized by the reaction of 3-(dimethylamino)propylamine with 2,4-dioxo-5-pyridin-4-ylpyrrolidine-3-carboxylic acid followed by a condensation reaction with 3-methoxybenzaldehyde. The final product is obtained by methylation of the amino group with methyl iodide.
Applications De Recherche Scientifique
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, neurodegenerative diseases, metabolic disorders, and cancer. It has been shown to protect against oxidative stress and mitochondrial dysfunction, which are key factors in the pathogenesis of these diseases.
Propriétés
Formule moléculaire |
C24H29N3O4 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H29N3O4/c1-4-26(5-2)14-7-15-27-21(17-10-12-25-13-11-17)20(23(29)24(27)30)22(28)18-8-6-9-19(16-18)31-3/h6,8-13,16,21,28H,4-5,7,14-15H2,1-3H3/b22-20+ |
Clé InChI |
MNSAJYOVKWOIFA-LSDHQDQOSA-N |
SMILES isomérique |
CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=CC=NC=C3 |
SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3 |
SMILES canonique |
CC[NH+](CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B265436.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)






